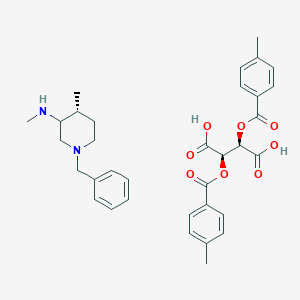
(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, benzyl group, and succinate ester moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Dimethylation: The nitrogen atom in the piperidine ring is dimethylated using methylating agents such as methyl iodide.
Esterification: The final step involves the esterification of the piperidine derivative with (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, esterifying agents, and nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine or ester derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and intermediates.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of fine chemicals and as a building block for the production of various industrial compounds.
Mecanismo De Acción
The mechanism of action of (4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A structurally similar compound with potential differences in reactivity and biological activity.
(2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate: Another related compound with distinct ester moieties.
Uniqueness
(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C34H40N2O8 |
|---|---|
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
(4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);3-7,12,14-15H,8-11H2,1-2H3/t15-,16-;12-,14?/m11/s1 |
Clave InChI |
KSSMVGPZPYBDAC-PEIUMDTFSA-N |
SMILES isomérico |
C[C@@H]1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
SMILES canónico |
CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)


![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023270.png)
